Fexofenadine Impurity F

Vue d'ensemble

Description

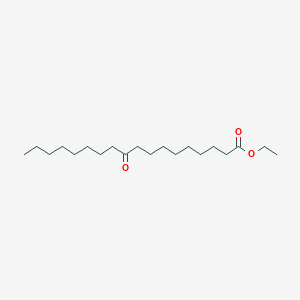

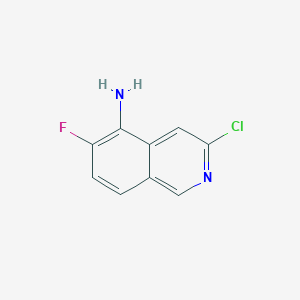

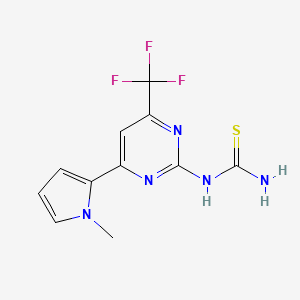

Fexofenadine Impurity F is a degradation product of Fexofenadine, an antihistamine used to treat allergy symptoms. This impurity is formed during the oxidative degradation of Fexofenadine and is identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid .

Mécanisme D'action

Target of Action

Fexofenadine Impurity F, like Fexofenadine, is primarily targeted towards H1 histamine receptors . These receptors play a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

This compound acts as an inverse agonist of the H1 receptor . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction helps in alleviating the symptoms of allergies.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 receptor, it prevents the activation of this pathway, thereby inhibiting the release of inflammatory mediators and the subsequent allergic response .

Pharmacokinetics

Fexofenadine, the parent compound, is known for itsselectivity for the H1 receptor , little-to-no activity at off-targets, and its inability to cross the blood-brain barrier . These properties contribute to its effectiveness as an antihistamine and its minimal side effects .

Result of Action

The primary result of this compound’s action is the reduction of allergy symptoms . By inhibiting the activation of H1 receptors, it prevents the release of histamine and other inflammatory mediators, thereby alleviating symptoms of allergies such as sneezing, itching, and swelling .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of antihistamines like Fexofenadine can be influenced by factors such as the individual’s health status, the presence of other medications, and genetic variations .

Analyse Biochimique

Biochemical Properties

Fexofenadine Impurity F plays a significant role in biochemical reactions as a metabolite of Fexofenadine. It interacts with various enzymes and proteins, including cytochrome P450 enzymes in the liver, which are responsible for its metabolism . The interaction with these enzymes leads to the formation of this compound from Fexofenadine. Additionally, this compound exhibits antihistamine properties by selectively blocking H1 receptors, thereby inhibiting the action of histamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, this compound prevents histamine-induced cellular responses such as inflammation and allergic reactions . This inhibition affects cell signaling pathways related to immune responses and reduces the expression of genes involved in inflammatory processes . Furthermore, this compound impacts cellular metabolism by modulating the activity of enzymes involved in histamine degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with H1 receptors. By binding to these receptors, this compound inhibits the activation of downstream signaling pathways that mediate allergic responses . This inhibition prevents the release of pro-inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation . Additionally, this compound may influence gene expression by modulating transcription factors involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade under oxidative stress . Long-term studies have shown that this compound maintains its antihistamine properties over extended periods, although its efficacy may decrease with prolonged exposure to degrading conditions . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits histamine-induced allergic reactions without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including liver toxicity and alterations in cardiac function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and elimination. It is primarily formed in the liver through the action of cytochrome P450 enzymes on Fexofenadine . Once formed, this compound undergoes further metabolism and is eventually excreted in the urine and feces . The involvement of specific enzymes and cofactors in these metabolic pathways influences the overall pharmacokinetics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with organic anion-transporting polypeptides (OATPs) and other transporters that facilitate its uptake and distribution . These transporters play a crucial role in determining the localization and accumulation of this compound in different tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with H1 receptors and other cellular components . Additionally, post-translational modifications such as phosphorylation may influence its activity and function within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fexofenadine Impurity F involves the oxidative degradation of Fexofenadine. This process typically uses hydrogen peroxide as the oxidizing agent. For instance, Fexofenadine (250 mg) is dissolved in 20 mL of diluent and 10 mL of 30% hydrogen peroxide, then subjected to oxidative degradation at 80°C for 8 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily a degradation product rather than a target compound. the oxidative degradation process described above can be scaled up for industrial purposes if necessary.

Analyse Des Réactions Chimiques

Types of Reactions

Fexofenadine Impurity F primarily undergoes oxidative reactions. The compound is formed through the oxidation of Fexofenadine, which involves the addition of oxygen atoms to the molecule .

Common Reagents and Conditions

Oxidizing Agent: Hydrogen peroxide (30%)

Temperature: 80°C

Time: 8 hours

Major Products Formed

The major product formed from the oxidative degradation of Fexofenadine is this compound, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid .

Applications De Recherche Scientifique

Fexofenadine Impurity F is primarily used in scientific research to study the stability and degradation pathways of Fexofenadine. It is also used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations . This impurity helps in understanding the oxidative degradation process and ensuring the quality and safety of Fexofenadine-containing medications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fexofenadine Impurity A: 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid

Fexofenadine Impurity B: 2-[3-[(1RS)-1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid

Fexofenadine Impurity C: 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid

Uniqueness

Fexofenadine Impurity F is unique due to its specific formation through oxidative degradation. While other impurities may form through different degradation pathways, this compound is specifically associated with oxidative stress conditions .

Propriétés

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYMPSOYXBUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

amine](/img/structure/B3111674.png)